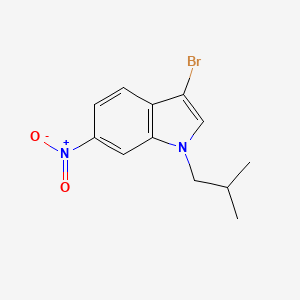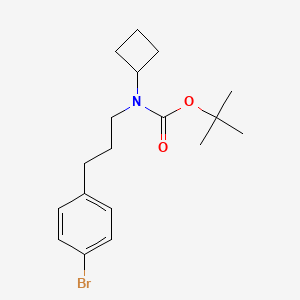
tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate is an organic compound that features a tert-butyl group, a bromophenyl group, and an isobutyl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromophenyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or organometallic compounds.
Oxidation: Products include bromophenyl ketones or carboxylic acids.
Reduction: Products include bromophenyl alcohols or amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学研究应用
tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl (3-(4-chlorophenyl)propyl)(isobutyl)carbamate
- tert-Butyl (3-(4-fluorophenyl)propyl)(isobutyl)carbamate
- tert-Butyl (3-(4-methylphenyl)propyl)(isobutyl)carbamate
Uniqueness
tert-Butyl (3-(4-bromophenyl)propyl)(isobutyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and methyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
属性
IUPAC Name |
tert-butyl N-[3-(4-bromophenyl)propyl]-N-(2-methylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BrNO2/c1-14(2)13-20(17(21)22-18(3,4)5)12-6-7-15-8-10-16(19)11-9-15/h8-11,14H,6-7,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBJNZJMQZLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCCC1=CC=C(C=C1)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(3-Fluoro-3'-isopropyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8162200.png)

![4-Methoxy-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperidine](/img/structure/B8162207.png)



